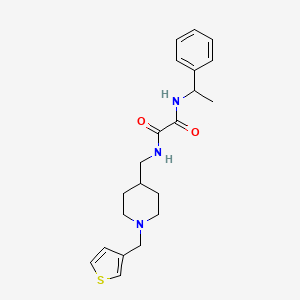

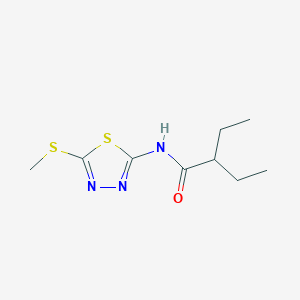

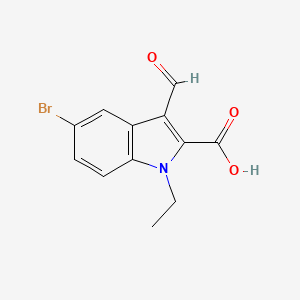

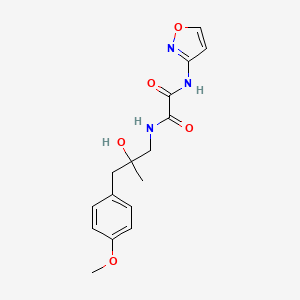

![molecular formula C23H24N4O3S B3003383 2-(1,1-dioxido-4-(p-tolyl)-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)-N-(4-ethylphenyl)acetamide CAS No. 1251678-75-7](/img/structure/B3003383.png)

2-(1,1-dioxido-4-(p-tolyl)-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)-N-(4-ethylphenyl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

This involves a detailed examination of the methods used to synthesize the compound. It includes the starting materials, reagents, reaction conditions, and the overall yield. The synthesis is often optimized to improve yield, reduce cost, or make the process more environmentally friendly .Molecular Structure Analysis

This involves determining the spatial arrangement of atoms in a molecule and the chemical bonds that hold the atoms together. Techniques used can include X-ray crystallography, NMR spectroscopy, and computational methods .Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes looking at the reagents and conditions for the reaction, the mechanism of the reaction, and the products formed .Physical and Chemical Properties Analysis

This involves measuring properties such as melting point, boiling point, solubility, and stability. It also includes studying how the compound behaves under various conditions, such as heat, light, and pH .Scientific Research Applications

Anticancer Research

- Pyridopyrimidinone-based Thiadiazoles: Novel thiadiazoles with a pyrido[2,3-d]pyrimidinone moiety, synthesized using a related compound, demonstrated potential as anti-breast cancer agents. These compounds showed powerful activity against the MCF-7 cell line (Gomha et al., 2017).

- Novel Pyrido[4,3-e][1,2,4]triazino[3,2-c][1,2,4]thiadiazine Derivatives: A series of new derivatives exhibited moderate anticancer activity against human cancer cell lines, including HCT-116, MCF-7, and HeLa (Sławiński et al., 2015).

Insecticidal Research

- Innovative Heterocycles Incorporating Thiadiazole Moiety: New compounds derived from a similar chemical structure were synthesized and evaluated as insecticidal agents against the cotton leafworm, Spodoptera littoralis (Fadda et al., 2017).

Psychotropic Drug Development

- New Hetero[1,2,4]thiadiazin-3-one S,S-dioxides: A series of compounds, including thiadiazines, were synthesized as potential psychotropic agents, indicating the versatility of thiadiazine structures in drug development (Vega et al., 2005).

Antimicrobial Research

- Novel [1,2,4]Triazolo[4,3-a]pyrimidines: Compounds synthesized using similar structures were evaluated for antimicrobial activities, with some derivatives showing mild activities (Gomha et al., 2018).

Base Oil Improvement

- Pyridazinone Derivatives for Base Oil Improvement: Derivatives of this compound type were tested as antioxidants for base oil and showed promising results, indicating the compound's potential in industrial applications (Nessim, 2017).

Mechanism of Action

Safety and Hazards

Future Directions

Properties

IUPAC Name |

N-(4-ethylphenyl)-2-[4-(4-methylphenyl)-1,1-dioxo-3H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H24N4O3S/c1-3-18-8-10-19(11-9-18)25-22(28)15-26-16-27(20-12-6-17(2)7-13-20)23-21(31(26,29)30)5-4-14-24-23/h4-14H,3,15-16H2,1-2H3,(H,25,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUPZSXVDAAEZTL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)NC(=O)CN2CN(C3=C(S2(=O)=O)C=CC=N3)C4=CC=C(C=C4)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H24N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

436.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{[3-(Bromomethyl)phenoxy]methyl}pyridine hydrobromide](/img/structure/B3003303.png)

![[(2,4,5-Trimethylphenyl)sulfonyl]piperidine](/img/structure/B3003308.png)

![1-(4-Chlorophenyl)-2-(2-(dimethylamino)ethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B3003309.png)

![N-[4-(2-fluorophenyl)piperazine-1-carbothioyl]benzamide](/img/structure/B3003312.png)

![2-fluoro-N-(pyrazolo[1,5-a]pyridin-5-yl)benzenesulfonamide](/img/structure/B3003314.png)

![(E)-1-[3-[4-[(2,4-dichlorophenyl)methoxy]phenyl]pyrazol-1-yl]-3-[4-(3-fluoropropoxy)phenyl]prop-2-en-1-one](/img/structure/B3003322.png)